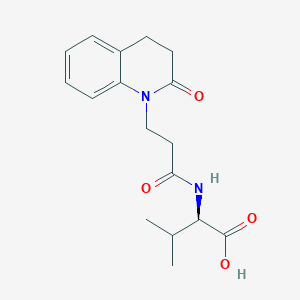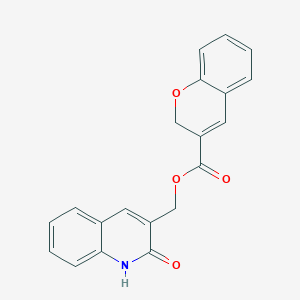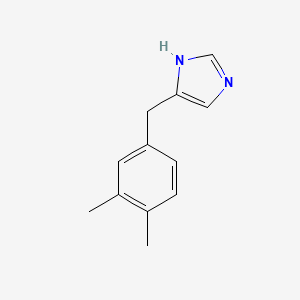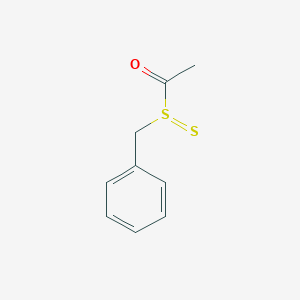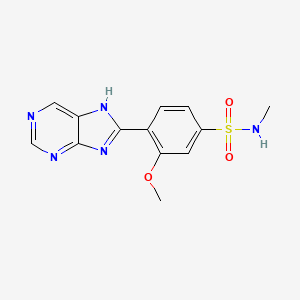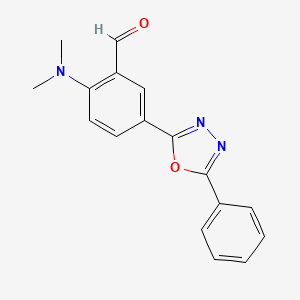
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylamino and benzaldehyde groups. One common method is the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its electronic properties.
作用机制
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. If used in materials science, its electronic properties might be exploited in the design of new conductive materials.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)-5-(5-phenyl-1,3,4-thiadiazol-2-yl)benzaldehyde: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(Dimethylamino)-5-(5-phenyl-1,3,4-triazol-2-yl)benzaldehyde: Contains an additional nitrogen atom in the ring.
属性
CAS 编号 |
831197-39-8 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
2-(dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-20(2)15-9-8-13(10-14(15)11-21)17-19-18-16(22-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI 键 |
RIUKXBXVQLJSGA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


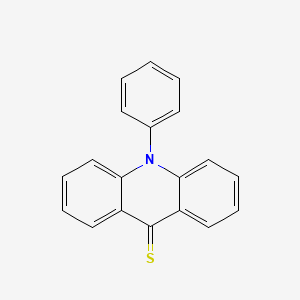

![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)

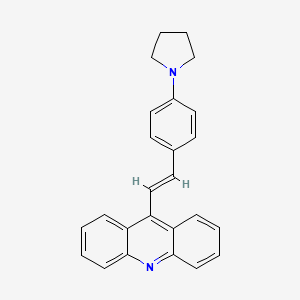
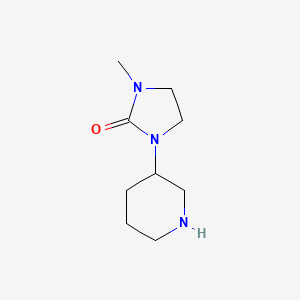
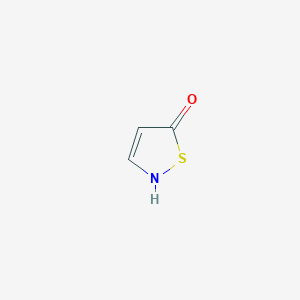

![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
